

# Isonicotinamide as a Co-former: A Comparative Guide to Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Isonicotinamide |           |
| Cat. No.:            | B137802         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The limited aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Co-crystallization has emerged as a promising strategy to enhance the solubility and dissolution rates of poorly soluble drugs without altering their chemical structure. Among the various co-formers utilized, **isonicotinamide**, a structural isomer of nicotinamide, has garnered considerable attention. This guide provides an objective comparison of **isonicotinamide** with other common coformers, supported by experimental data, to aid in the rational selection of co-formers for solubility enhancement.

## Performance Comparison of Isonicotinamide vs. Other Co-formers

**Isonicotinamide**'s ability to form robust hydrogen bonds, particularly the pyridine N-H---O and amide N-H---O synthons, makes it an effective co-former for a wide range of APIs. Its performance in enhancing drug solubility and dissolution is often compared with other coformers from different chemical classes.

#### **Data Presentation**

The following tables summarize quantitative data from various studies, comparing the performance of **isonicotinamide** with other co-formers for different drugs.



Table 1: Solubility Enhancement of Carvedilol with Various Co-formers[1]

| Co-former       | Molar Ratio<br>(Drug:Co-former) | Saturation<br>Solubility (mg/L) | Solubility<br>Enhancement<br>Factor |
|-----------------|---------------------------------|---------------------------------|-------------------------------------|
| Isonicotinamide | 1:2                             | 140                             | ~1.67                               |
| Benzoic Acid    | 1:2                             | -                               | -                                   |
| Saccharin       | 1:1                             | -                               | -                                   |
| Pure Carvedilol | -                               | 84                              | 1                                   |

Note: The study on Carvedilol highlighted that the 1:2 molar ratio of Carvedilol to **Isonicotinamide** resulted in the highest saturation solubility.

Table 2: Thermodynamic Stability of Carbamazepine Co-crystals[2][3]

| Co-former          | Gibbs Free Energy of<br>Formation (ΔGf) at 298.15<br>K (kJ/mol) | Thermodynamic Stability Ranking |
|--------------------|-----------------------------------------------------------------|---------------------------------|
| p-Hydroxybenzamide | -                                                               | 1 (Most Stable)                 |
| Benzamide          | -                                                               | 2                               |
| Isonicotinamide    | -                                                               | 3 (Least Stable)                |

Note: While **isonicotinamide** can form co-crystals with carbamazepine, this study indicates it is the least thermodynamically stable among the three co-formers tested in acetonitrile.

Table 3: Dissolution Enhancement of Various Drugs with Isonicotinamide



| Drug           | Co-former       | Molar Ratio | Dissolution<br>Enhancement                      | Reference |
|----------------|-----------------|-------------|-------------------------------------------------|-----------|
| Carvedilol     | Isonicotinamide | 1:2         | Up to 99.48%<br>dissolution                     | [1]       |
| Mefenamic Acid | Isonicotinamide | 1:2         | Significant<br>increase in drug<br>release      | [4]       |
| Ibuprofen      | Isonicotinamide | -           | 3.6-fold increase in intrinsic dissolution rate |           |

Table 4: Comparative Dissolution of Diflunisal Co-crystals

| Co-former       | Molar Ratio (Drug:Co-<br>former) | Observation                                                          |
|-----------------|----------------------------------|----------------------------------------------------------------------|
| Isonicotinamide | 2:1                              | Faster dissolution rate and higher aqueous solubility than pure drug |
| Nicotinamide    | 2:1                              | Faster dissolution rate and higher aqueous solubility than pure drug |

#### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of **isonicotinamide** as a co-former.

#### **Co-crystal Preparation by Solvent Evaporation**

This method is widely used for its simplicity and effectiveness in producing high-quality cocrystals.



- Dissolution: Dissolve stoichiometric amounts of the API and **isonicotinamide** (e.g., 1:1, 1:2, or 2:1 molar ratios) in a suitable solvent or solvent mixture in which both components are soluble.
- Stirring: Stir the solution at a constant temperature for a defined period (e.g., 24 hours) to ensure thorough mixing and facilitate intermolecular interactions.
- Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood).
- Isolation and Drying: Once the solvent has completely evaporated, collect the resulting solid co-crystals and dry them under vacuum to remove any residual solvent.

#### **Co-crystal Preparation by Slurry Crystallization**

This method is particularly useful when the API and co-former have different solubilities in the chosen solvent.

- Suspension: Suspend stoichiometric amounts of the API and **isonicotinamide** in a solvent in which at least one component is sparingly soluble.
- Stirring: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the solution-mediated transformation of the initial components into the co-crystal phase.
- Filtration: Filter the solid from the slurry.
- Washing and Drying: Wash the collected solid with a small amount of the same solvent to remove any unreacted components and then dry under vacuum.

#### **Equilibrium Solubility Measurement**

This experiment determines the maximum concentration of the drug that can be dissolved from the co-crystal form at equilibrium.

• Sample Preparation: Add an excess amount of the co-crystal powder to a known volume of the dissolution medium (e.g., distilled water, buffer of specific pH) in a sealed container.



- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g.,  $0.22~\mu m$ ) to remove any undissolved solids.
- Analysis: Analyze the filtrate to determine the concentration of the dissolved drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

#### **Powder Dissolution Testing**

This method evaluates the rate at which the drug dissolves from the co-crystal powder.

- Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus II paddle method).
- Medium: Fill the dissolution vessels with a predetermined volume of a specified dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer). Maintain the medium at a constant temperature (e.g., 37 ± 0.5 °C).
- Sample Introduction: Introduce a weighed amount of the co-crystal powder into each vessel.
- Stirring: Begin stirring at a specified speed (e.g., 50 or 100 rpm).
- Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes), withdraw a specific volume of the dissolution medium. Replace the withdrawn volume with fresh, prewarmed medium.
- Analysis: Filter the samples and analyze the drug concentration using a validated analytical method.

### **Mandatory Visualization**

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the context of co-crystal screening and formation for solubility enhancement.





Click to download full resolution via product page

Caption: Workflow for co-crystal screening and performance evaluation.





Click to download full resolution via product page

Caption: Logical relationship in co-former selection for co-crystallization.

#### Conclusion

**Isonicotinamide** is a versatile and effective co-former for enhancing the solubility and dissolution rates of a variety of poorly soluble drugs. Its ability to form robust hydrogen bonds with different functional groups makes it a valuable tool in pharmaceutical development. However, the optimal choice of a co-former is drug-dependent, and a systematic screening approach that considers thermodynamic stability and performance in relevant media is crucial. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the selection of **isonicotinamide** and other co-formers to address the challenge of poor drug solubility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencebiology.org [sciencebiology.org]
- To cite this document: BenchChem. [Isonicotinamide as a Co-former: A Comparative Guide to Enhancing Drug Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137802#isonicotinamide-vs-other-co-formers-for-enhancing-drug-solubility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com